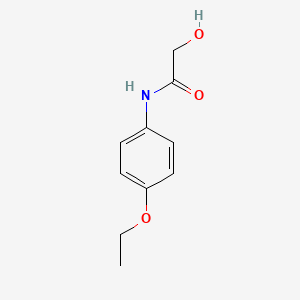

N-(4-ethoxyphenyl)-2-hydroxyacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Williamson Ether Synthesis of 4 Ethoxyaniline:this is a Classic Method for Forming Ethers and Proceeds Via an Sₙ2 Bimolecular Nucleophilic Substitution Mechanism.wikipedia.org

Step 1: Deprotonation. A strong base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), deprotonates the phenolic hydroxyl group of 4-aminophenol (B1666318) to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an ethylating agent, such as bromoethane (B45996) or ethyl tosylate. The attack occurs from the backside relative to the leaving group (e.g., Br⁻). wikipedia.orgmasterorganicchemistry.com This is a concerted step where the new C-O bond forms simultaneously as the C-Br bond breaks.

The Sₙ2 mechanism requires the use of a primary alkyl halide (like bromoethane) for best results. masterorganicchemistry.com Secondary or tertiary alkyl halides would lead to elimination reactions as a major side pathway. wikipedia.org

N Acylation of 4 Ethoxyaniline:the Final Step is the Formation of the Amide Bond, Which Occurs Through a Nucleophilic Acyl Substitution Mechanism.missouri.edu

Step 1: Nucleophilic Attack. The nitrogen atom of the amino group in 4-ethoxyaniline, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated 2-hydroxyacetic acid derivative (e.g., 2-hydroxyacetyl chloride). This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen gains a positive charge.

Step 2: Collapse of the Tetrahedral Intermediate. The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond.

Step 3: Departure of the Leaving Group. Simultaneously, the leaving group (e.g., chloride ion, Cl⁻) is expelled.

Step 4: Deprotonation. A base (which can be another molecule of the amine reactant or an added scavenger base like pyridine) removes a proton from the positively charged nitrogen atom to yield the final, neutral amide product, N-(4-ethoxyphenyl)-2-hydroxyacetamide.

This mechanism is fundamental to the formation of amides from amines and carboxylic acid derivatives. The reactivity of the acylating agent is key; acyl chlorides and anhydrides are highly reactive, while esters and carboxylic acids require catalysis or harsher conditions. missouri.edu

Chemical Reactivity and Advanced Derivatization Studies

Reactivity Profiles of the Acetamide (B32628) Functional Group

The acetamide group is a cornerstone of the molecule's structure, offering several avenues for chemical modification. Its reactivity is centered on the nitrogen atom and the adjacent carbonyl group.

The nitrogen atom of the acetamide group in N-arylacetamides can undergo substitution reactions, although its reactivity is generally lower than that of amines due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, under appropriate conditions, N-alkylation and N-arylation are feasible. For instance, N-substitution of related N-arylacetamides has been achieved using alkyl halides in the presence of a base. organic-chemistry.org

Amide bond modification can also be achieved through hydrolysis, either under acidic or basic conditions, which would cleave the molecule into 4-ethoxyaniline and hydroxyacetic acid. This reaction, however, typically requires harsh conditions. More subtle modifications can involve reactions with various electrophiles at the nitrogen atom after deprotonation with a strong base.

Research on related N-arylacetamides has demonstrated various N-substitution reactions. A study on the synthesis of N,N'-asymmetrically substituted imidazolium (B1220033) iodides started from N-arylimidazoles and alkyl halides, showcasing N-alkylation pathways. organic-chemistry.org Another study detailed the highly regioselective N-substitution of pyrrole (B145914) with alkyl halides, sulfonyl chlorides, and benzoyl chloride. organic-chemistry.org

The carbonyl carbon of the acetamide group is electrophilic and can be attacked by strong nucleophiles. However, it is less reactive than the carbonyl group of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon. allstudiesjournal.com

Reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the N-(4-ethoxyphenyl)-2-hydroxyacetamide to the corresponding amine.

The reactivity of the carbonyl group is a critical factor in the synthesis of various derivatives. For example, the reaction of ketones with hydroxylamine (B1172632) to form ketoximes, which can then rearrange to amides in the presence of strong acid, highlights a synthetic route involving amide formation. archivepp.com

Chemical Transformations Involving the Ethoxyphenyl Moiety

The ethoxyphenyl group is a substituted aromatic ring that can undergo several types of reactions, primarily electrophilic aromatic substitution and modifications of the ether linkage.

The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. msu.edulibretexts.org This is due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will predominantly occur at the positions ortho to the ethoxy group (positions 2 and 6) and para to the ethoxy group (position 4 is already substituted).

Given that the acetamide group is also an ortho-, para-director (albeit a weaker activator than the ethoxy group), the substitution pattern will be directed primarily by the more strongly activating ethoxy group. Therefore, electrophilic attack will favor the positions ortho to the ethoxy group.

Table 3.1: Regioselectivity in Electrophilic Aromatic Substitution of Ethoxybenzene Derivatives

| Reaction | Reagent | Major Products | Minor Products |

| Nitration | HNO₃/H₂SO₄ | 2-Ethoxy-1-nitrobenzene, 4-Ethoxy-1-nitrobenzene | - |

| Bromination | Br₂/FeBr₃ | 2-Bromoethoxybenzene, 4-Bromoethoxybenzene | - |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(3-ethoxyphenyl)ethan-1-one, 1-(4-ethoxyphenyl)ethan-1-one | - |

This table illustrates the general regioselectivity for a simple ethoxybenzene. The presence of the acetamide group in this compound will further influence the substitution pattern.

The ether linkage of the ethoxyphenyl group can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treatment of this compound with a strong acid would yield N-(4-hydroxyphenyl)-2-hydroxyacetamide (a paracetamol derivative) and ethyl halide.

The ethyl group of the ethoxy moiety is generally unreactive. However, radical-mediated reactions could potentially functionalize the alkyl chain, though this is less common and requires specific reagents and conditions.

Hydroxyl Group Reactivity and Selective Functionalization

The primary hydroxyl group (-CH₂OH) is a versatile functional group that can readily undergo a variety of transformations, including oxidation, esterification, and etherification. nih.govresearchgate.net

Selective functionalization of the hydroxyl group in the presence of the acetamide is generally straightforward due to the higher nucleophilicity of the hydroxyl oxygen.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids (Fisher esterification), acid anhydrides, or acyl chlorides. google.com For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base would yield N-(4-ethoxyphenyl)-2-acetoxyacetamide.

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. umass.edu

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid.

Table 3.2: Common Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Acyl Chloride (RCOCl) | Ester (-OCOR) |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Ester (-OCOR) |

| Etherification | Alkyl Halide (R'X) / Base | Ether (-OR') |

| Silylation | Silyl Halide (R₃SiCl) / Base | Silyl Ether (-OSiR₃) |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

The selective functionalization of hydroxyl groups is a well-established field, with numerous methods available to achieve high yields and selectivity. nih.govresearchgate.net These strategies are directly applicable to the derivatization of this compound at the hydroxyl position.

Esterification and Etherification Reactions

The presence of a primary hydroxyl group in the this compound structure allows for straightforward esterification and etherification reactions, which are fundamental transformations for modifying the compound's physicochemical properties such as lipophilicity and solubility.

Esterification:

Esterification of the primary alcohol can be achieved through various standard synthetic methodologies. The reaction typically involves the coupling of the alcohol with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride).

Fischer-Speier Esterification: This acid-catalyzed reaction with a carboxylic acid is a common method. While effective, it is an equilibrium process, often requiring removal of water to drive the reaction to completion.

Acylation with Acid Chlorides/Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This method is generally high-yielding and proceeds under mild conditions.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of a carboxylic acid with the hydroxyl group, forming a stable ester linkage.

While specific studies detailing the esterification of this compound are not prevalent in the literature, the reactivity is analogous to other primary alcohols. For instance, the general principles of esterification are well-documented, such as in the solvent-free synthesis of (4-ethoxyphenyl) 2-phenylacetate from 4-ethoxyphenol (B1293792) and phenylacetic acid using a heterogeneous acid catalyst. gcsu.edu

Etherification:

The synthesis of ether derivatives from the hydroxyl group can be accomplished primarily through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Deprotonation: A strong base, such as sodium hydride (NaH), is typically used to generate the corresponding sodium alkoxide of this compound.

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking a suitable electrophile like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

The choice of base, solvent, and reaction temperature is crucial to optimize the yield and minimize potential side reactions.

Below is a table summarizing potential esterification and etherification reactions.

| Reaction Type | Reagents | Product Class | Potential Property Modulation |

| Esterification | Carboxylic Acid, Acid Catalyst | Esters | Increased lipophilicity, altered solubility |

| Esterification | Acid Chloride/Anhydride, Base | Esters | Increased lipophilicity, altered solubility |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ethers | Modified polarity and hydrogen bonding capacity |

Oxidation and Reduction Chemistry

Oxidation:

The oxidation of this compound can proceed at several positions. The primary alcohol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant used.

Mild Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane would be expected to oxidize the primary alcohol to the corresponding aldehyde, yielding N-(4-ethoxyphenyl)-2-oxoacetamide.

Strong Oxidation: Stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid would likely lead to the formation of the carboxylic acid, N-(4-ethoxyphenyl)oxamic acid.

Furthermore, the electron-rich 4-ethoxyphenyl ring is susceptible to oxidation. Analogous to its parent compound phenacetin (B1679774), metabolic studies have shown that the ethoxy group can be O-dealkylated, and the aniline (B41778) moiety can be oxidized. Peroxidase-mediated oxidation of the related compound 4-ethoxyaniline leads to the formation of a reactive quinone imine species. nih.gov This suggests that under certain oxidative conditions, the N-(4-ethoxyphenyl) portion of the molecule could be converted to N-acetyl-p-benzoquinone imine (NAPQI) analogues, which are known to be reactive electrophiles. windows.net

Reduction:

The amide bond in this compound is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine, which would yield N-(4-ethoxyphenyl)-N-(2-hydroxyethyl)amine. The conditions required for this transformation are typically harsh and may affect other functional groups. The aromatic ring is generally inert to reduction under these conditions.

The following table outlines the expected products from oxidation and reduction reactions.

| Reaction Type | Reagent | Expected Product |

| Mild Oxidation | PCC, Dess-Martin Periodinane | N-(4-ethoxyphenyl)-2-oxoacetamide |

| Strong Oxidation | KMnO4, H2CrO4 | N-(4-ethoxyphenyl)oxamic acid |

| Amide Reduction | LiAlH4 | N-(4-ethoxyphenyl)-N-(2-hydroxyethyl)amine |

Design and Synthesis of Chemically Modified Derivatives

The design and synthesis of derivatives of this compound, excluding those intended solely for biological screening, can be undertaken to modulate its fundamental chemical properties for applications in materials science or as a scaffold for further chemical synthesis.

Structural Modifications for Modulating Chemical Properties

Structural modifications can be aimed at altering properties such as solubility, polarity, and thermal stability.

Modulation of the Hydroxyl Group: As discussed, esterification and etherification are key strategies. Introducing long alkyl chains via these reactions would increase lipophilicity, while incorporating polar groups like polyethylene (B3416737) glycol (PEG) chains would enhance aqueous solubility.

Modification of the Aromatic Ring: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce functional groups onto the phenyl ring. The ethoxy group is an ortho-, para-directing activator. Given that the para position is occupied, substitution is expected at the ortho position (adjacent to the amide). For example, nitration of related 4-alkoxyacetanilides has been shown to occur at the position ortho to the acetamide group. iucr.org Such modifications would significantly alter the electronic properties of the aromatic system.

Modification of the Acetyl Group: While chemically challenging, it is conceivable to replace the acetyl group with other acyl groups through hydrolysis of the amide followed by re-acylation of the resulting 4-ethoxyaniline with a different acid chloride or anhydride. This would allow for a wide range of N-acyl derivatives to be synthesized.

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies for creating molecular diversity from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for generating derivatives structurally related to this compound. nih.gov

The classical Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov To generate a diverse library of this compound analogs, one could employ the following components:

Amine: 4-ethoxyaniline

Carbonyl Compound: A variety of aldehydes or ketones

Carboxylic Acid: Glycolic acid (2-hydroxyacetic acid) or its derivatives

Isocyanide: A range of isocyanides

This approach would result in a library of compounds with the general structure shown below, allowing for systematic variation at the R1, R2, and R3 positions. This strategy provides a rapid method for scaffold diversification and the exploration of chemical space around the core this compound structure. The versatility of the Ugi reaction allows for the introduction of a wide array of functional groups, thereby enabling the fine-tuning of the molecule's chemical properties. rsc.org

The table below illustrates the potential for diversification using a hypothetical Ugi-4CR.

| Component | Example Reactants | Resulting Structural Diversity |

| Amine | 4-ethoxyaniline | Constant N-(4-ethoxyphenyl) core |

| Carbonyl | Formaldehyde, Acetaldehyde, Acetone | Variation in substitution at the α-carbon of the amide |

| Carboxylic Acid | Glycolic Acid | Constant 2-hydroxyacetyl moiety |

| Isocyanide | tert-Butyl isocyanide, Benzyl isocyanide | Variation in the terminal amide group |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental NMR data for N-(4-ethoxyphenyl)-2-hydroxyacetamide is not widely published, a detailed analysis can be predicted based on the well-documented spectra of the closely related compound, Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), and fundamental principles of NMR theory. The key structural difference is the presence of a hydroxyl group on the acetyl moiety of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display distinct signals corresponding to the ethoxy, aromatic, amide, and hydroxyacetyl protons.

Ethoxy Group: A triplet-quartet pattern is anticipated for the ethoxy group, with the methyl protons (CH₃) appearing as a triplet at approximately 1.4 ppm and the methylene (B1212753) protons (OCH₂) as a quartet around 4.0 ppm. thermofisher.com

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two doublets between 6.8 and 7.5 ppm. The protons ortho to the ethoxy group are expected to be more shielded (upfield) than the protons ortho to the amide group. thermofisher.com

Amide Proton: The amide proton (NH) is expected to appear as a broad singlet, typically in the downfield region (around 8.0-9.0 ppm), with its chemical shift being sensitive to solvent and concentration. thermofisher.com

Hydroxyacetyl Group: The methylene protons (CH₂) adjacent to the hydroxyl and carbonyl groups are expected to appear as a singlet at approximately 4.1-4.2 ppm. The hydroxyl proton (OH) will likely be a broad singlet, with its chemical shift being highly variable depending on the solvent and temperature.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will complement the proton data, providing information on each unique carbon environment.

Ethoxy Group: The methyl carbon will be the most upfield signal (around 15 ppm), while the methylene carbon will be further downfield (around 64 ppm).

Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon bearing the ethoxy group will be the most shielded (around 155 ppm), and the carbon bearing the amide group will be at approximately 131 ppm. The other two aromatic carbons will have chemical shifts in the range of 114-122 ppm.

Amide and Hydroxyacetyl Carbons: The carbonyl carbon (C=O) of the amide will appear significantly downfield (around 169 ppm), and the methylene carbon of the hydroxyacetyl group is expected around 61 ppm.

Conformational Analysis: The amide bond in this compound can exist in two planar conformations: the s-trans and s-cis rotamers. Due to steric hindrance between the aromatic ring and the hydroxyacetyl group, the s-trans conformation is expected to be the major contributor in solution. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the amide carbonyl oxygen, which could further stabilize certain conformations and influence the chemical shifts of the involved protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy OCH₂ | ~4.0 (quartet) | ~64 |

| Aromatic CH (ortho to OEt) | ~6.8-7.0 (doublet) | ~114 |

| Aromatic CH (ortho to NH) | ~7.3-7.5 (doublet) | ~122 |

| Aromatic C (ipso to OEt) | - | ~155 |

| Aromatic C (ipso to NH) | - | ~131 |

| Amide NH | ~8.0-9.0 (broad singlet) | - |

| Hydroxyacetyl CH₂ | ~4.1-4.2 (singlet) | ~61 |

| Hydroxyacetyl OH | Variable (broad singlet) | - |

| Carbonyl C=O | - | ~169 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the ethoxy CH₂ and CH₃ protons, and the coupling between adjacent aromatic protons. The absence of a COSY correlation between the hydroxyacetyl CH₂ protons and other protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~64 ppm, confirming their assignment to the ethoxy OCH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Expected key HMBC correlations would include:

The amide NH proton to the carbonyl carbon and the aromatic carbons ortho and ipso to the nitrogen.

The hydroxyacetyl CH₂ protons to the carbonyl carbon.

The ethoxy OCH₂ protons to the ipso-aromatic carbon.

These 2D NMR techniques, when used in combination, would provide a definitive and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups and bonding.

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for its functional groups. By comparing with the known spectrum of Phenacetin, the additional bands due to the hydroxyl group can be identified.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ is anticipated for the N-H stretching of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and hydroxyacetyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹ for the amide carbonyl stretching vibration.

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, should appear around 1550 cm⁻¹.

C-O Stretches: The C-O stretching of the ether linkage is expected around 1240 cm⁻¹, and the C-O stretching of the primary alcohol should be in the 1050-1150 cm⁻¹ region.

A Raman spectrum would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | 1650-1680 | Strong, Sharp |

| N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic C=C Bending | 1450-1600 | Medium |

| C-O-C Stretch (Ether) | ~1240 | Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

The presence of both a hydroxyl group and a secondary amide group makes this compound capable of forming extensive intermolecular hydrogen bonds. In the solid state, it is likely that the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and the amide N-H acts as a donor to another carbonyl oxygen or a hydroxyl oxygen. These hydrogen bonding interactions would lead to a broadening of the O-H and N-H stretching bands in the IR spectrum and a shift to lower wavenumbers compared to the free, non-hydrogen-bonded state. The extent of these shifts can provide qualitative information about the strength of the intermolecular interactions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 195 g/mol .

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the CH₂OH group would be a favorable process, leading to the formation of a resonance-stabilized acylium ion.

Loss of the Hydroxymethyl Radical: This would result in a fragment ion with m/z 164.

Cleavage of the Ether Bond: Fragmentation at the ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 166, or the loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty-type rearrangement, giving a fragment at m/z 167.

Cleavage of the Amide Bond: Scission of the C-N bond can also occur, leading to various smaller fragments.

Table 3: Proposed Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Proposed Loss |

| 195 | [M]⁺ | - |

| 164 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 167 | [M - C₂H₄]⁺ | Loss of ethylene |

| 139 | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide |

| 109 | [HOC₆H₄NH]⁺ | Cleavage of the amide and ether bonds |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This high accuracy allows for the determination of a compound's elemental composition from its exact mass, also known as the monoisotopic mass. missouri.eduwikipedia.org The exact mass is calculated by summing the masses of the most abundant isotopes of each element within the molecule. wikipedia.org

For this compound, the molecular formula is C10H13NO3. chemicalbook.comnist.gov The theoretical exact mass, derived from the sum of the monoisotopic masses of its constituent atoms (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16), provides a unique identifier that can be experimentally verified by HRMS. msu.edu This precise measurement is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The ability of HRMS to resolve minute mass differences is indispensable for confirming the identity of novel compounds or for identifying unknowns in complex mixtures. nih.gov

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total | Theoretical Exact Mass | 195.089544 |

This table presents the calculated theoretical exact mass based on the compound's molecular formula, C10H13NO3. echemi.comchemspider.com

Tandem Mass Spectrometry for Structural Elucidation of Unknowns

Tandem mass spectrometry (MS/MS or MS²) is an essential technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a molecular fingerprint, offering detailed insights into the compound's structure and connectivity.

While direct tandem mass spectrometry data for this compound is not extensively published, its fragmentation pattern can be reliably predicted based on the well-characterized behavior of its close structural analog, Phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin differs only by the absence of the hydroxyl group on the acetyl moiety.

The primary fragmentation pathways for such structures involve cleavage of the amide bond and fragmentations around the ethoxy group. For this compound (exact mass 195.0895 Da), the protonated molecule [M+H]⁺ would have an m/z of approximately 196.0974. Key predicted fragmentation steps include:

Loss of hydroxyketene (HOCH=C=O): Cleavage of the amide C-N bond would result in the neutral loss of a hydroxyketene molecule (mass ≈ 58 Da), leading to the formation of the 4-ethoxyaniline cation at m/z 138.

Loss of ethene (C₂H₄): The 4-ethoxyaniline fragment (m/z 138) can subsequently lose an ethene molecule (mass ≈ 28 Da) from the ethoxy group, yielding a 4-aminophenol-type cation at m/z 110.

This predictive approach, grounded in the established fragmentation patterns of similar molecules, is a common strategy in the identification of new or uncharacterized compounds. libretexts.org

Table 2: Predicted MS/MS Fragmentation of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 196.0974 | Precursor ion (protonated molecule) |

| [M+H - C₂H₂O₂]⁺ | 138.0862 | Product ion from the neutral loss of hydroxyketene |

| [M+H - C₂H₂O₂ - C₂H₄]⁺ | 110.0599 | Product ion from the subsequent loss of ethene |

This table outlines the expected major fragments in a tandem mass spectrum, based on chemical principles and analogy to related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the substituted benzene ring.

The benzene ring itself exhibits characteristic π → π* transitions. The substituents on the ring, the ethoxy group (-OCH₂CH₃) and the hydroxyacetamide group (-NHC(O)CH₂OH), act as auxochromes. These groups, containing atoms with non-bonding electrons (lone pairs), modify the absorption characteristics of the benzene chromophore. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands.

Based on data from the analogous compound Phenacetin, which has a nearly identical chromophoric system, this compound is expected to exhibit a strong absorption maximum (λmax) around 250 nm in ethanol. nih.govguidechem.com This absorption corresponds to the primary π → π* electronic transition within the aromatic system. A second, weaker band may be observed at higher wavelengths, around 285-290 nm. These absorptions are characteristic of para-disubstituted benzene rings bearing an electron-donating group (ethoxy) and an amide group.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~250 |

| Substituted Benzene Ring | π → π* | ~285-290 |

| Carbonyl Group (C=O) | n → π* | Weak/Obscured |

This table summarizes the principal electronic transitions responsible for the UV-Vis absorption profile of the compound, with expected λmax values inferred from structurally similar molecules. nih.govguidechem.com

Based on a comprehensive search of available scientific literature and chemical databases, detailed crystallographic data for the compound this compound, as specified in the requested outline, is not publicly available.

Extensive searches for single-crystal X-ray diffraction analysis, including molecular conformation, bond geometries, crystal packing, unit cell parameters, intermolecular interactions (such as hydrogen bonding and π-π stacking), and studies on polymorphism or pseudopolymorphism for this specific compound did not yield any published research findings.

Therefore, it is not possible to provide the detailed article on the solid-state chemistry and crystallography of this compound as requested. The information required to populate the specified sections and subsections (5.1 through 5.3) is absent from the accessible scientific domain.

Solid State Chemistry and Crystallography

Polymorphism and Pseudopolymorphism Investigations

Identification and Characterization of Different Crystalline Forms

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon for organic molecules and can significantly impact their physical properties. The identification and characterization of these forms are crucial for understanding and controlling the material's behavior. Standard analytical techniques for this purpose include:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices through their unique diffraction patterns.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and molecules within a crystal.

Spectroscopic Techniques (FTIR, Raman): To probe differences in molecular conformation and intermolecular interactions between different crystalline forms.

Thermal Analysis (DSC, TGA): To detect phase transitions and differences in melting points and thermal stability.

A thorough search of scientific databases reveals no published studies that have applied these techniques to identify or characterize different crystalline forms of N-(4-ethoxyphenyl)-2-hydroxyacetamide.

Thermodynamic Stability and Phase Transformations

Understanding the thermodynamic stability of different crystalline forms is essential for selecting the most stable form for various applications and for preventing unwanted phase transformations. The relative stability of polymorphs can be determined by comparing their Gibbs free energy. Key thermodynamic parameters that would be investigated include:

Enthalpy of Fusion and Melting Point: Determined by Differential Scanning Calorimetry (DSC) to assess the energy required to melt the solid and the temperature at which this occurs.

Enthalpy of Transition: For enantiotropic systems, this is the heat absorbed or released during a solid-solid phase transition.

Solubility Studies: According to Burger's rules, the most stable polymorph at a given temperature will have the lowest solubility.

Interactive Data Table: Hypothetical Thermodynamic Data for Polymorphs of this compound (Illustrative Only)

| Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Relative Stability |

|---|---|---|---|

| I | Data Not Available | Data Not Available | Data Not Available |

Note: The table above is for illustrative purposes only, as no experimental data for different crystalline forms of this compound has been found in the literature.

Without experimental data from techniques like calorimetry and solubility studies, the thermodynamic relationship between any potential polymorphs of this compound remains unknown.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering focuses on the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, key crystal engineering strategies would involve:

Hydrogen Bonding: The molecule possesses hydrogen bond donors (-OH, -NH) and acceptors (C=O, -O-), which could be utilized to form robust supramolecular synthons.

Cocrystallization: The formation of multicomponent crystals (cocrystals) with other molecules (coformers) could be explored to modify its physicochemical properties. The selection of coformers would be guided by the principles of supramolecular chemistry to form predictable hydrogen-bonding networks.

While the principles of crystal engineering are broadly applicable, there are no specific studies in the available literature that report the design, synthesis, and characterization of cocrystals or an analysis of the supramolecular synthons involving this compound.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has been a primary tool for investigating the properties of N-(4-ethoxyphenyl)-2-hydroxyacetamide. These calculations are instrumental in elucidating the electronic characteristics and energetic profile of the molecule, particularly within the context of its formation from phenacetin (B1679774) and its subsequent metabolic fate.

Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT studies focusing on the bioactivation of phenacetin reveal key aspects of the electronic structure of its N-hydroxylated metabolite. The introduction of the hydroxyl group on the amide nitrogen significantly alters the molecule's electronic properties compared to the parent phenacetin.

Quantum chemical analyses have been used to calculate descriptors of reactivity. While detailed molecular orbital diagrams and specific atomic charge distributions for isolated this compound are not extensively published, its electronic character is often discussed in the context of its reactivity. For instance, studies on the metabolic pathways of phenacetin use DFT-based descriptors to evaluate the electrophilicity of its various metabolites. The N-hydroxy functionality is known to be a key structural alert for toxicity, modifying the charge distribution across the acetamide (B32628) moiety and the phenyl ring, which is a precursor to the formation of more reactive species.

Energetics of Conformations and Isomers

While specific studies on the conformational landscape and isomer energetics of isolated this compound are limited, DFT calculations provide crucial energetic data related to its formation. The N-hydroxylation of phenacetin is one of several competing metabolic pathways. Computational studies have determined the thermodynamics and kinetics of this reaction, comparing it with other pathways like O-dealkylation and N-deacetylation.

For example, DFT calculations (using the B3LYP/6-311+G(d) basis set with an implicit solvent model) have shown that the N-hydroxylation of phenacetin is an endergonic process. nih.gov The Gibbs free energy of reaction (ΔG) for this step has been calculated, providing a quantitative measure of its thermodynamic feasibility relative to other metabolic transformations. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as a solvent or a biological receptor. These simulations can provide a deeper understanding of a molecule's flexibility, stability, and how it behaves in a physiological context. Despite the utility of this technique, specific molecular dynamics simulation studies focusing on the conformational analysis and solution behavior of this compound have not been identified in the reviewed literature.

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

A significant focus of the computational research involving this compound is on its role in reaction mechanisms, specifically the metabolic activation of phenacetin. DFT calculations have been employed to map the potential energy surface for the formation of this metabolite and its subsequent reactions.

The N-hydroxylation of phenacetin is a critical Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. Computational studies have modeled this transformation to understand its energetics. The activation barrier for the N-hydroxylation reaction has been calculated, providing insight into the kinetic feasibility of this pathway. nih.gov

| Reaction Pathway | Activation Barrier (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

| Phenacetin → this compound (N-hydroxylation) | 42.38 | -20.13 |

| Phenacetin → Acetaminophen (B1664979) (O-dealkylation) | 37.55 | -77.34 |

| Phenacetin → 4-Ethoxyaniline (N-deacetylation) | 55.63 | -3.51 |

| Data obtained from DFT calculations at the B3LYP/6-311+G(d) level with implicit solvent effect. nih.gov |

Furthermore, theoretical studies have explored the subsequent reactions of this compound. It is considered a proximate carcinogen that can undergo further Phase II metabolism (e.g., sulfation or glucuronidation) or rearrangement to form highly reactive electrophilic species. One proposed pathway involves the dehydration of N-hydroxyacetaminophen (formed after O-deethylation of N-hydroxyphenacetin) to yield N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite. researchgate.net Computational analysis of these pathways helps to identify the transition states and intermediates, elucidating the molecular-level details of phenacetin-induced toxicity.

Crystal Structure Prediction (CSP) for Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational method used to predict the stable crystal structures (polymorphs) of a molecule from its chemical diagram alone. This is particularly important in the pharmaceutical sciences, as different polymorphs can have different physical properties, such as solubility and stability. Currently, there are no specific CSP studies reported in the scientific literature for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For this compound, QSPR studies can provide valuable insights into its chemical behavior without the need for extensive experimental measurements. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The development of a QSPR model involves a systematic process. First, a dataset of compounds with known experimental values for a specific property of interest is compiled. For this compound and its analogues, these properties could include melting point, boiling point, solubility, and partition coefficient. Next, a wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of various aspects of the molecular structure, such as steric, electronic, and thermodynamic properties.

Through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that best correlates the molecular descriptors with the observed property. The predictive power of the resulting QSPR model is then rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability for predicting the properties of new, untested compounds like this compound.

Detailed Research Findings

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, research on analogous structures, such as phenacetin (N-(4-ethoxyphenyl)acetamide) and other N-aryl acetamides, provides a strong foundation for understanding how such models would be constructed and what types of molecular descriptors would be significant.

For instance, in the realm of solubility prediction, studies on acetanilide (B955) derivatives have employed molecular dynamics simulations and the General AMBER Force Field to predict excess solubility in binary solvent systems. nih.gov Such an approach could be adapted to model the solubility of this compound.

Furthermore, 2D-QSPR studies on N-(aryl)-2-thiophene-2-ylacetamide derivatives have successfully correlated the partition coefficient (log P), a crucial physicochemical parameter, with specific molecular descriptors. asianpubs.orgresearchgate.net In one such study, the model developed was:

-log P = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 asianpubs.orgresearchgate.net

This equation highlights the importance of descriptors related to hydrogen acceptor groups (RsHa) and field effects of substituents (Rsƒ) in determining the lipophilicity of these compounds. asianpubs.orgresearchgate.net Given the structural similarities, these descriptors would likely be relevant in a QSPR model for this compound.

For solid-state properties like melting point, QSPR models often incorporate descriptors that reflect intermolecular forces and molecular packing efficiency. A study on isatin (B1672199) derivatives demonstrated the use of descriptors such as total connectivity (TC) and the average charge on an aryl group (AQArH), calculated using Density Functional Theory (DFT), to build a predictive model for melting points. researchgate.net

Illustrative Data for QSPR Modeling of this compound and Analogues

The following tables are illustrative examples of the types of data that would be generated and utilized in a QSPR study for this compound and related compounds. The values presented are hypothetical and intended to demonstrate the structure of such datasets.

Table 1: Exemplary Physicochemical Properties for a Set of N-Aryl Acetamide Derivatives

| Compound Name | Experimental Melting Point (°C) | Experimental log P |

| Acetanilide | 114 | 1.16 |

| Phenacetin | 135 | 1.58 |

| This compound | (Predicted/Hypothetical) | (Predicted/Hypothetical) |

| N-(4-methoxyphenyl)acetamide | 130 | 1.32 |

| N-(4-chlorophenyl)acetamide | 178 | 1.89 |

Table 2: Selected Molecular Descriptors for QSPR Analysis

| Compound Name | Molecular Weight ( g/mol ) | Total Connectivity (TC) | Hydrogen Bond Acceptors (HBA) |

| Acetanilide | 135.17 | 4.58 | 1 |

| Phenacetin | 179.22 | 6.21 | 2 |

| This compound | 195.22 | (Calculated) | 3 |

| N-(4-methoxyphenyl)acetamide | 165.19 | 5.65 | 2 |

| N-(4-chlorophenyl)acetamide | 169.61 | 5.47 | 1 |

By correlating the data in tables similar to these, a QSPR model can be developed to predict the physicochemical attributes of this compound and other related novel compounds, thereby accelerating the process of chemical research and development.

Advanced Applications in Chemical Science Non Biological Focus

Applications in Materials Science

The material science applications of N-(4-ethoxyphenyl)-2-hydroxyacetamide and its analogues are an emerging area of research, with potential roles as modifiers in functional materials and as components in polymeric systems.

Role as Modifiers or Components in Functional Materials (e.g., Dye-Sensitized Solar Cells)

While direct studies on this compound in dye-sensitized solar cells (DSSCs) are not extensively documented, research on closely related compounds provides strong evidence for its potential in this application. For instance, a structurally similar compound, 2-(4-butoxyphenyl)-N-hydroxyacetamide (BPHA), has been shown to be an effective preadsorber for the titanium dioxide (TiO2) electrodes in DSSCs.

In these solar cells, BPHA treatment of the TiO2 electrode prior to the application of organic dyes like LEG4 and Dyenamo blue resulted in a significant enhancement of solar cell efficiency, with improvements ranging from 10% to 20%. This improvement is attributed to several factors. Although the preadsorption of BPHA led to a lower amount of dye being adsorbed onto the TiO2 surface, it resulted in improved photocurrents and faster dye regeneration. It is hypothesized that BPHA improves the electron injection efficiency from the dye to the semiconductor. This suggests that this compound, with its similar hydroxamic acid binding group, could function in a comparable manner, modifying the semiconductor surface to enhance the performance of dye-sensitized solar cells.

| Dye | Preadsorber | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|

| LEG4 | None | 12.5 ± 0.2 | 0.88 ± 0.01 | 0.63 ± 0.01 | 6.89 ± 0.15 |

| LEG4 | BPHA | 13.5 ± 0.2 | 0.88 ± 0.01 | 0.64 ± 0.01 | 7.57 ± 0.18 |

| Dyenamo Blue | None | 10.8 ± 0.3 | 0.86 ± 0.01 | 0.61 ± 0.01 | 5.65 ± 0.20 |

| Dyenamo Blue | BPHA | 12.3 ± 0.3 | 0.85 ± 0.01 | 0.62 ± 0.01 | 6.48 ± 0.22 |

Integration into Polymers or Composite Materials

The potential integration of this compound into polymers and composite materials remains an area with limited specific research. However, the presence of reactive functional groups—the hydroxyl and amide moieties—suggests its capability to act as a monomer or a modifying agent in polymerization processes. Amide-containing compounds can participate in various polymerization reactions, and the hydroxyl group can be a site for esterification or etherification, allowing the molecule to be grafted onto polymer backbones or incorporated into polymer networks. For instance, N-hydroxyethyl acrylamide, which also contains a hydroxyl group and an amide, has been used as a functional initiator for the enzymatic ring-opening polymerization of lactones to create biodegradable amphiphilic graft polymers. nih.gov This suggests that this compound could potentially be used in similar strategies to synthesize functional polymers with tailored properties.

Utility as a Chemical Building Block for Larger, More Complex Molecular Architectures

The molecular structure of this compound makes it a valuable precursor for the synthesis of more complex molecules. The aromatic ring, the ethoxy group, the amide linkage, and the hydroxyl group all offer sites for chemical modification.

Research on analogous compounds demonstrates the utility of the N-phenylacetamide scaffold in constructing larger, biologically active molecules. For example, derivatives of N-(4-methoxyphenyl)acetamide and N-phenylacetamide have been used as starting materials for the synthesis of biologically active aromatic dithiocarbamates and thioanhydrides. researchgate.netchemjournal.kz These synthetic pathways involve the reaction of the amine group (after potential hydrolysis of the amide) with carbon disulfide, followed by acylation to yield a variety of complex structures. researchgate.netchemjournal.kz

Furthermore, the core structure of N-(4-ethoxyphenyl)acetamide is related to phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a compound that has been extensively studied and modified. The synthesis of various derivatives starting from the ethoxyphenyl amine core is well-established, indicating that this compound could similarly serve as a versatile starting material for creating a diverse range of more complex molecules with potential applications in various fields of chemical science.

Environmental Chemical Fate and Transformation in Abiotic Systems

Understanding the environmental fate of this compound in non-biological systems is crucial for assessing its potential environmental impact. This involves studying its degradation pathways and its stability in different chemical environments.

Degradation Pathways in Non-Biological Chemical Processes (e.g., Radiolysis)

Furthermore, studies on the photocatalytic degradation of the related compound acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) show that it can be broken down by advanced oxidation processes. nih.gov These processes generate highly reactive species like hydroxyl radicals that attack the aromatic ring and the amide group, leading to a cascade of intermediate products and eventual mineralization. nih.gov It is plausible that this compound would undergo similar degradation pathways when exposed to strong oxidizing conditions in the environment.

Stability and Reactivity in Various Chemical Environments

The stability of this compound is influenced by its chemical environment. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 4-ethoxyaniline and glycolic acid. The rate of this hydrolysis would be dependent on pH and temperature.

Analytical Method Development for Detection and Quantification in Chemical Matrices (excluding biological samples)

The development of robust and validated analytical methods is crucial for the detection and quantification of this compound in various non-biological chemical matrices. Such methods are essential for quality control during synthesis, stability studies, and the analysis of chemical purity. The selection of an appropriate analytical technique depends on factors such as the complexity of the chemical matrix, the required sensitivity and selectivity, and the concentration of the analyte. phmethods.net Methodologies for compounds of similar structure often employ chromatographic and spectroscopic techniques. nih.govarabjchem.org

Detailed research has led to the development of various analytical approaches for aromatic amines and related pharmaceutical compounds, which are applicable to this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for separation, identification, and quantification. phmethods.netnih.gov Spectroscopic methods, such as UV-Visible spectrophotometry, also offer a viable, simpler alternative for quantification.

Chromatographic Methods

Chromatographic techniques are premier methods for separating components from a mixture, making them highly suitable for analyzing this compound within a complex chemical matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. phmethods.net For this compound, a reversed-phase HPLC method using a C18 column would be a typical starting point. The separation is achieved based on the analyte's partitioning between a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric nature of the ethoxyphenyl group. phmethods.net For higher sensitivity and selectivity, especially in the presence of interfering substances, coupling HPLC with a mass spectrometry (MS) detector is effective. nih.gov

Gas Chromatography (GC): GC is particularly effective for analyzing volatile and semi-volatile compounds. phmethods.netpmda.go.jp The direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step to convert the hydroxyl and amide groups into less polar, more volatile esters or ethers might be necessary to achieve good chromatographic performance. When coupled with a mass spectrometer (GC-MS), this method provides excellent selectivity and structural information, facilitating unequivocal identification based on the compound's mass spectrum. nih.govnih.gov

Spectroscopic Methods

Spectroscopic methods are valuable for both quantification and structural confirmation.

UV-Visible Spectrophotometry: This technique is based on the principle that the analyte absorbs light in the UV-visible region. Due to the presence of the aromatic ring, this compound exhibits UV absorbance. A quantitative method can be developed by establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax). A kinetic-spectrophotometric method has been successfully developed for the microgram determination of a structurally related precursor, p-phenetidine, demonstrating the applicability of this approach for quantitative analysis in chemical solutions. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While less commonly used for routine quantification, NMR and IR spectroscopy are powerful, non-destructive techniques for structural elucidation and identity confirmation. phmethods.net IR spectroscopy can identify characteristic functional groups (e.g., N-H, C=O, C-O-C), while NMR provides detailed information about the molecular structure, confirming the arrangement of atoms within the molecule.

The following table summarizes the key aspects of applicable analytical methods for this compound in chemical matrices.

| Method | Principle | Typical Detector(s) | Key Considerations for this compound |

| HPLC | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | UV-Visible, Mass Spectrometry (MS) | Optimization of mobile phase composition and column type is crucial for resolution. Suitable for non-volatile compounds. phmethods.net |

| GC | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Mass Spectrometry (MS), Flame Ionization Detector (FID) | May require derivatization to increase volatility and thermal stability. Provides high resolution for complex mixtures. phmethods.netpmda.go.jp |

| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Photomultiplier Tube, Photodiode Array | A simple and cost-effective method for quantification. Requires the analyte to have a chromophore and a transparent matrix. rasayanjournal.co.in |

| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Radiofrequency detector | Primarily used for structural elucidation and purity confirmation, not routine quantification. phmethods.net |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

Computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing efficient synthetic routes. nih.govchemrxiv.org Machine learning models, particularly those based on deep neural networks, can analyze vast databases of known chemical reactions to propose novel and optimized pathways for synthesizing target molecules like N-(4-ethoxyphenyl)-2-hydroxyacetamide. chemrxiv.orgresearchgate.net

Platforms like ASKCOS and Synthia have demonstrated the ability of machine learning to devise synthetic routes that can even improve upon those developed by human experts. nih.gov By training these models on extensive reaction datasets, it is possible to generate and rank multiple synthetic strategies, accelerating the discovery of the most efficient and practical method for producing this compound. nih.gov

AI models are increasingly capable of predicting the outcomes of chemical reactions with high accuracy, which can significantly reduce the need for extensive trial-and-error experimentation. chemcopilot.com The reactivity of this compound in various chemical environments, its stability under different conditions (e.g., temperature, pH), and the potential for side reactions or degradation pathways can be predicted using sophisticated algorithms. chemcopilot.com

These predictive models work by learning from the complex interplay of variables that influence a reaction, including reactant structures, solvents, catalysts, and temperature. chemcopilot.com For example, a machine learning model could predict the likelihood of hydrolysis of the amide bond in this compound under specific acidic or basic conditions. Furthermore, AI is becoming instrumental in early-stage toxicity prediction. frontiersin.org By analyzing the molecule's structural features, AI models can forecast potential adverse biological effects, such as hepatotoxicity or cardiotoxicity, guiding the design of safer analogues. frontiersin.org

| AI/ML Application | Description | Potential Relevance to this compound |

|---|---|---|

| Retrosynthesis Prediction | Algorithms suggest synthetic pathways by breaking down a target molecule into simpler precursors. pharmafeatures.comnih.gov | Identifies optimal, cost-effective, and novel routes for synthesis. |

| Reaction Outcome Prediction | Models predict the products, yields, and potential byproducts of a reaction under specific conditions. chemcopilot.com | Optimizes reaction conditions for higher purity and yield, minimizing experimental work. |

| Property Prediction | Predicts physicochemical properties (e.g., solubility, stability) and biological activities. | Estimates the compound's stability, potential applications, and guides analogue design. |

| Toxicity Screening | In silico models predict various toxicity endpoints based on chemical structure. frontiersin.org | Provides an early assessment of potential safety concerns without animal testing. |

Sustainable Chemical Synthesis and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to minimize waste and environmental impact. dntb.gov.ua For this compound, this involves developing more sustainable synthetic routes and considering the entire lifecycle of the compound.

Future research will likely focus on replacing traditional synthesis methods with greener alternatives. This could involve using bio-based starting materials, employing environmentally benign solvents, and utilizing catalytic processes to improve atom economy. nih.gov For example, the synthesis of related compounds like N-acetyl-para-aminophenol (paracetamol) is being explored through biosynthetic pathways in engineered microorganisms like Escherichia coli, which could offer a more sustainable route from simple carbon sources. researchgate.net

The concept of a circular economy encourages the design of products that can be perpetually reused or recycled, creating a no-waste system. chemsec.org While challenging for a specific chemical compound, the principles apply to its manufacturing process. This includes recycling solvents and catalysts, and designing processes where byproducts can be used as feedstocks for other chemical syntheses. The ultimate goal is to move away from a linear "take-make-dispose" model. hbm4eu.eu Any product containing this compound would need to be designed for easy separation and recovery of its chemical components to fit within a circular economy framework. whiterose.ac.uk

Exploration of Novel and Niche Chemical Applications Beyond Current Scope

While this compound is structurally related to phenacetin (B1679774), a compound with a history as an analgesic and antipyretic, future research could uncover entirely new applications. canada.ca The exploration of structure-activity relationships (SAR) of similar molecules continues to yield compounds with novel biological activities. For instance, recent studies on new para-aminophenol derivatives have shown potential analgesic and antipyretic effects with potentially improved safety profiles compared to their predecessors. nih.gov

Research into analogues of this compound could reveal applications in different therapeutic areas. Modifications to the ethoxyphenyl or hydroxyacetamide moieties could lead to compounds with activity in areas such as anti-inflammatory, antimicrobial, or even anticancer research. nih.govresearchgate.net Beyond medicine, the unique chemical structure could be investigated for applications in materials science, for example, as a building block for specialized polymers or as a functional additive.

Development of Advanced in situ Spectroscopic Techniques for Real-time Monitoring of Chemical Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, the formation of intermediates, and the influence of various parameters. mpg.de Advanced in situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing a wealth of data that is often missed with traditional offline analysis. spectroscopyonline.comyoutube.com

For the synthesis of this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be employed for real-time monitoring. rsc.orgfrontiersin.org

In situ IR Spectroscopy : This technique is powerful for tracking changes in functional groups. For example, it could monitor the disappearance of the amine starting material and the appearance of the amide bond in real-time, allowing for precise determination of the reaction endpoint. researchgate.net

In situ NMR Spectroscopy : FlowNMR is a non-invasive technique that can provide detailed structural information on reactants, intermediates, and products directly in the reaction mixture, offering deep mechanistic insights. rsc.orgnih.gov

In situ Raman Spectroscopy : This method is particularly useful for monitoring reactions in aqueous or complex media and can provide complementary information to IR spectroscopy. researchgate.net

By implementing these real-time monitoring tools, the synthesis of this compound can be more efficiently developed, optimized, and scaled up, ensuring higher yields, better purity, and improved safety. chemai.iojku.at

Q & A

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-2-hydroxyacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves amidation or condensation reactions. For example, analogous acetamides like N-(4-methoxyphenyl)acetamide are synthesized via reaction of 4-methoxybenzaldehyde with acetylating agents under controlled pH (5.5–6.5) to precipitate the product, followed by recrystallization from methanol or aqueous solutions . Optimization includes pH control, temperature modulation, and solvent selection to enhance yield and purity. For hydroxyacetamide derivatives, introducing the hydroxyl group may require protection-deprotection strategies or hydroxylation of intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- GC/MS : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min), splitless injection, and electron ionization (EI) at 70 eV. Full-scan TIC analysis (40–500 m/z) helps identify fragmentation patterns .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve ethoxy (-OCH₂CH₃), hydroxy (-OH), and acetamide (-NHCO-) signals. 2D NMR (COSY, HSQC) confirms connectivity .

- IR : Detect carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., methanol/water). SHELXL (via SHELX suite) refines structures using least-squares minimization. Challenges include:

- Disorder in ethoxy/hydroxy groups : Apply restraints to thermal parameters or split models.

- Hydrogen bonding : Identify intramolecular (C-H···O) and intermolecular (N-H···O) interactions using Mercury or OLEX2 .

- Data quality : High-resolution data (<1.0 Å) reduces overfitting. Use TWINABS for twinned crystals .

Q. How do conflicting spectral data for acetamide derivatives arise, and what analytical strategies resolve them?

Methodological Answer: Contradictions may stem from:

- Tautomerism : For compounds like 2-imino-4-oxothiazolidine derivatives, keto-enol tautomerism alters NMR/IR signals. Use variable-temperature NMR or DFT calculations to identify dominant forms .

- Solvent effects : Polar solvents shift hydroxy proton signals. Compare spectra in DMSO-d₆ vs. CDCl₃ .

- Impurities : LC-MS or HPLC (C18 column, acetonitrile/water gradient) isolates impurities. Spiking with authentic standards confirms identity .

Q. What role do substituents (ethoxy, hydroxy) play in the stability and reactivity of this compound?

Methodological Answer:

- Electronic effects : The ethoxy group donates electrons via resonance, stabilizing the aromatic ring and reducing electrophilic substitution reactivity.

- Hydrogen bonding : The hydroxy group forms intramolecular H-bonds with the acetamide carbonyl, influencing conformation (e.g., planarity) and solubility .

- Oxidative stability : Hydroxy groups may undergo oxidation; monitor via cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in acetonitrile) .

Q. How can SHELX tools streamline the experimental phasing of structurally complex acetamide derivatives?

Methodological Answer: For challenging structures (e.g., twinned crystals or low-resolution data):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.